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Compound of Interest

Compound Name:
6-Chloroimidazo[1,2-b]pyridazine-

3-carboxylic acid

Cat. No.: B582450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal

chemistry, demonstrating a wide array of biological activities. This guide provides a

comparative analysis of the performance of various imidazo[1,2-b]pyridazine derivatives

against several key biological targets implicated in a range of diseases, including cancer,

neurodegenerative disorders, and inflammatory conditions. The information presented herein is

supported by experimental data from peer-reviewed scientific literature, offering a valuable

resource for researchers engaged in drug discovery and development.

Data Presentation: Quantitative Activity of
Imidazo[1,2-b]pyridazine Derivatives
The following tables summarize the in vitro activities of notable imidazo[1,2-b]pyridazine

derivatives against various biological targets. This quantitative data allows for a direct

comparison of the potency of these compounds.
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Target Derivative
Activity

(IC50/Ki)

Cell Line/Assay

Condition
Reference

Kinase Inhibitors

DYRK1A Compound 17
Potent cellular

inhibitor
Cellular assays [1]

Compound 29
Improved kinase

selectivity

X-ray

crystallography-

guided design

[1]

Mps1 (TTK) 27f
IC50 = 0.70 nM

(cellular Mps1)
A549 cells [2][3][4]

IC50 = 6.0 nM A549 cells [2][3][4]

Tyk2 JH2 Compound 6
Highly potent

and selective

Rat

pharmacodynami

cs model

[5][6][7]

BTK
TM471-1

(Compound 22)
IC50 = 1.3 nM HTRF assay [8][9]

c-Met

Compound 26

(imidazo[1,2-

a]pyridine)

IC50 = 1.9 nM
Enzyme activity

assay
[10]

VEGFR2

Compound 26

(imidazo[1,2-

a]pyridine)

IC50 = 2.2 nM
Enzyme activity

assay
[10]

mTOR A17 IC50 = 0.067 µM
mTOR inhibitory

assay
[11]

A18 IC50 = 0.062 µM
mTOR inhibitory

assay
[11]

ALKWT O-10 IC50 = 2.6 nM
Enzymatic

inhibitory activity
[12]

ALKG1202R O-10 IC50 = 6.4 nM
Enzymatic

inhibitory activity
[12]
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ALKL1196M/G12

02R
O-10 IC50 = 23 nM

Enzymatic

inhibitory activity
[12]

IKKβ
Lead Compound

26
IC50 = 55 nM

Enzymatic

activity of TAK1
[13]

β-Amyloid

Plaque Ligands

Compound 4 Ki = 11.0 nM

In vitro binding to

synthetic Aβ1-40

aggregates

[14]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate

reproducibility and further investigation.

Kinase Inhibition Assays
General Radiometric Kinase Assay Protocol (for DYRK1A, Mps1, etc.)

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase reaction

buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM

EGTA, 2 mM EDTA, 0.25 mM DTT), the recombinant kinase enzyme, and a specific

substrate peptide (e.g., Woodtide for DYRK1A).

Inhibitor Addition: Add serial dilutions of the test imidazo[1,2-b]pyridazine derivatives or a

vehicle control (e.g., DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at room

temperature to allow for inhibitor binding.

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto

phosphocellulose paper.
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Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Quantification: Quantify the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-

response curve.

ADP-Glo™ Kinase Assay (for BTK, ALK, mTOR, IKKβ)

Reagent Preparation: Dilute the kinase, substrate, ATP, and test inhibitors in the appropriate

kinase buffer.

Assay Plate Setup: In a 384-well plate, add 1 µl of the test inhibitor or vehicle control (e.g.,

5% DMSO).

Enzyme and Substrate Addition: Add 2 µl of the diluted kinase enzyme and 2 µl of the

substrate/ATP mixture to each well.

Incubation: Incubate the plate at room temperature for 60 minutes.

ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room

temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

Luminescence Generation: Add 10 µl of Kinase Detection Reagent and incubate at room

temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

Measurement: Record the luminescence using a plate reader. The signal is proportional to

the amount of ADP produced and thus to the kinase activity.

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.

Cell-Based Assays
Sulforhodamine B (SRB) Cell Proliferation Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-

b]pyridazine derivatives for a specified period (e.g., 72 hours).

Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate

at 4°C for 1 hour to fix the cells.

Washing: Wash the plates four times with tap water to remove the TCA.

Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1

hour.

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound

dye.

Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10

minutes to solubilize the protein-bound dye.

Measurement: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀

values.[2]

TNF-α Release Assay in THP-1 Cells

Cell Culture: Plate THP-1 cells at a density of 4.8 × 10⁴ cells/well in a 96-well plate.

Compound and Stimulant Addition: Add the test compounds at various concentrations,

followed by lipopolysaccharide (LPS) at a final concentration of 1 µg/ml to induce TNF-α

production.

Incubation: Incubate the cells for 17 hours at 37°C.

Supernatant Collection: Collect the cell culture supernatants.
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TNF-α Quantification: Measure the concentration of human TNF-α in the supernatants using

a commercially available ELISA kit according to the manufacturer's instructions.[15]

β-Amyloid Binding Assay
In Vitro Competition Binding Assay with Synthetic Aβ Aggregates

Aβ Aggregate Preparation: Prepare synthetic Aβ₁₋₄₀ aggregates according to established

protocols.

Binding Reaction: In a suitable buffer, incubate the Aβ aggregates with a radiolabeled ligand

(e.g., [³H]BTA-1) in the presence of various concentrations of the imidazo[1,2-b]pyridazine

test compounds.

Incubation: Allow the binding reaction to reach equilibrium.

Separation of Bound and Free Ligand: Separate the Aβ-bound radioligand from the free

radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the Kᵢ values of the test compounds by analyzing the competition

binding data using appropriate software.[14]

Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant

to the activities of imidazo[1,2-b]pyridazine derivatives.
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DYRK1A Signaling Pathway
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Caption: Key signaling events regulated by DYRK1A phosphorylation.
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Mps1 in Spindle Assembly Checkpoint
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Caption: Mps1 kinase cascade in spindle assembly checkpoint signaling.
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Tyk2 JH2 Domain in JAK-STAT Signaling
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Caption: Allosteric inhibition of Tyk2 via the JH2 pseudokinase domain.
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BTK Signaling in B-Cells
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c-Met and VEGFR2 Signaling in Cancer
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mTOR Signaling Pathway
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ALK Signaling in Cancer
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IKKβ/NF-κB Signaling Pathway
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Amyloid-Beta Aggregation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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